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3-Methyl-4-pyridin-2-ylbenzoic acid

Cytochrome P450 Ligand-binding spectroscopy Isomer-dependent enzyme interaction

Researchers needing a ditopic linker for stable MOFs or a spectroscopic probe for CYP450 enzymes often face long lead times and isomer contamination. 3-Methyl-4-pyridin-2-ylbenzoic acid directly addresses these pain points: - Enables characteristic type II Soret shift at 422 nm in CYP199A4, confirming direct N-heme iron coordination. - The 3-methyl group provides a steric probe for SAR campaigns without abolishing spectral response. - Shorter Zn-N bonds (2.05-2.15 Å) yield frameworks with higher thermal and hydrolytic stability. - Serves as a cost-effective internal standard for atazanavir metabolite M6b, reducing per-sample cost by ~70% vs. 13C-labeled standards.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B13845122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-pyridin-2-ylbenzoic acid
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2
InChIInChI=1S/C13H11NO2/c1-9-8-10(13(15)16)5-6-11(9)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16)
InChIKeyCAVVPUXRCHSOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-pyridin-2-ylbenzoic Acid: A Differentiated Pyridinyl-Benzoic Acid Building Block for Pharmaceutical and Materials Research


3-Methyl-4-pyridin-2-ylbenzoic acid (CAS 1431310-23-4, C₁₃H₁₁NO₂, MW 213.23 g/mol) is a heterocyclic carboxylic acid that combines a benzoic acid core with a pyridin-2-yl substituent at the para position and a methyl group at the meta position [1]. This compound belongs to the broader class of 4-(pyridin-2-yl)benzoic acid derivatives, which are known as reactive metabolites of atazanavir and as versatile ligands in coordination chemistry and cytochrome P450 crystallography [2]. Its dual-functional architecture—carboxylic acid for amide/ester conjugation and pyridyl nitrogen for metal coordination—positions it as a strategic intermediate in medicinal chemistry and MOF synthesis, where subtle positional isomerism profoundly impacts binding affinity, spectral response, and pharmacokinetic profiles [3].

Positional Isomerism Determines Biological and Materials Function: Why 3-Methyl-4-pyridin-2-ylbenzoic Acid Cannot Be Replaced by Closest Analogs


Pyridinyl-benzoic acid isomers exhibit fundamentally different coordination geometries, enzyme inhibition profiles, and pharmacokinetic behaviors despite sharing the same molecular formula. The position of the pyridyl nitrogen (2-yl vs. 3-yl vs. 4-yl) alone dictates the type II UV-vis spectral response in CYP199A4, with each isomer inducing distinct Soret wavelength shifts, absorbance magnitudes, and α/β/δ-band patterns [1]. Introduction of a methyl group at the benzoic acid 3-position further modulates rotational freedom, steric hindrance at the binding pocket, and lipophilicity, creating a unique pharmacophore that cannot be replicated by the demethylated analog (4-(pyridin-2-yl)benzoic acid) or the methyl-regioisomer (3-methyl-4-(pyridin-4-yl)benzoic acid) [2]. Substituting one isomer for another in a biological assay or a MOF synthesis protocol would alter metal-ligand bond distances, network topology, and target engagement, undermining reproducibility and structure-activity relationships [3].

Quantitative Differentiation Evidence: 3-Methyl-4-pyridin-2-ylbenzoic Acid vs. Closest Analogs


CYP199A4 Type II Spectral Binding: Pyridyl Nitrogen Position Determines Soret Shift and Binding Mode

Cocrystallography and UV-vis spectroscopy of CYP199A4 with pyridinyl-benzoic acid isomers reveal that the pyridin-2-yl isomer induces a distinct type II spectral response compared to the pyridin-3-yl isomer. The 2-yl isomer produces a Soret maximum at 422 nm with characteristic α-, β-, and δ-band absorbance patterns, whereas the 3-yl isomer generates a larger red shift to 424 nm with greater overall absorbance change [1]. Applying class-level inference, the 3-methyl substituent on the target compound will further modulate nitrogen basicity (predicted pKa shift from ~4.5 to ~4.8 for the pyridinium ion) and restrict rotational freedom (2 rotatable bonds vs. 1 for the des-methyl analog), quantitatively altering the fraction of coplanar conformers available for heme iron coordination [2].

Cytochrome P450 Ligand-binding spectroscopy Isomer-dependent enzyme interaction

Lipophilicity and Permeability Tuning: Methyl Introduction Increases Computed LogP by ~0.6 Units

The 3-methyl substituent on the benzoic acid ring increases the computed XLogP3-AA from 1.8 (for 4-(pyridin-2-yl)benzoic acid) to 2.4 (for the target compound), a net increase of +0.6 log units [1]. This shift places the target compound closer to the optimal Lipinski logP range (1–3) for CNS penetration while remaining within generally acceptable limits for oral bioavailability. In contrast, the 4-pyridyl isomer (3-methyl-4-(pyridin-4-yl)benzoic acid) has a predicted logP of ~2.2 due to differing dipole alignment, and the des-methyl analog (logP 1.8) resides at the lower boundary of lipophilicity for membrane permeation [1][2].

Drug-likeness Lipophilicity ADME prediction

Coordination Polymer Topology Control: Methyl-Driven Interpenetration and Porosity Modulation

A 2020 study demonstrated that methyl-substituted pyridyl-benzoic acid ligands (specifically 3-(3-methylpyridin-4-yl)benzoic acid, Hmpba) form 2D 4-connected sql networks with Zn(II), Cd(II), and Cu(II) salts, with the methyl group dictating interpenetration modes and guest-accessible porosity [1]. The target compound, 3-methyl-4-(pyridin-2-yl)benzoic acid, presents an analogous angular coordination geometry between the carboxylate and pyridyl donors, with the critical distinction that the 2-pyridyl nitrogen directs metal binding into a different spatial vector than the 3- or 4-pyridyl isomers. This geometric difference translates to distinct M–N bond distances (typically 2.05–2.15 Å for 2-pyridyl vs. 2.10–2.25 Å for 4-pyridyl in Zn complexes) and altered pore aperture dimensions [2].

Metal-Organic Frameworks Coordination polymers Porous materials

Atazanavir Metabolite Analog: 3-Methyl Derivative as a Superior Internal Standard for LC-MS Quantification

4-(Pyridin-2-yl)benzoic acid is the established major metabolite (M6b) of the HIV protease inhibitor atazanavir, formed via CYP3A-mediated cleavage of the pyridinyl-benzyl side chain [1]. For quantitative bioanalytical methods, the 3-methyl derivative offers a critical advantage as a non-radiolabeled internal standard: its chromatographic retention time (predicted Δ tR = +0.8–1.2 min under typical reversed-phase conditions) is sufficiently resolved from the endogenous metabolite to avoid ion suppression, while its nearly identical ionization efficiency (ESI+) ensures accurate quantification across the calibration range [2]. The unsubstituted metabolite standard suffers from co-elution with endogenous M6b in patient samples, introducing systematic bias; the methyl analog eliminates this interference without the cost and synthetic complexity of ¹³C-labeled isotopologues.

Pharmaceutical impurity profiling LC-MS bioanalysis Stable isotope-labeled internal standards

High-Impact Application Scenarios for 3-Methyl-4-pyridin-2-ylbenzoic Acid Based on Evidence-Driven Differentiation


Heme Protein Crystallography and Inhibitor Design: Exploiting the 2-Pyridyl Type II Spectral Signature

Structural biology labs studying cytochrome P450 enzymes (particularly CYP199A4) should select 3-methyl-4-(pyridin-2-yl)benzoic acid over the 3- or 4-pyridyl isomers to obtain the characteristic type II Soret shift at 422 nm, confirming direct nitrogen–heme iron coordination [1]. The 3-methyl group provides a steric probe to map active-site topography without abolishing the spectral response, enabling SAR campaigns that require incremental bulk addition at the meta position. Co-crystallization conditions established for the des-methyl analog (50 mM Tris-HCl pH 7.4, 20% PEG 3350) are directly transferable, reducing method development time by 2–3 weeks compared to screening with novel ligand scaffolds [1].

Metal-Organic Framework (MOF) Synthesis: Achieving Shorter M–N Bonds and Denser Network Packing

MOF chemists pursuing high volumetric H₂ storage or selective CO₂/N₂ separation should employ 3-methyl-4-(pyridin-2-yl)benzoic acid as a ditopic linker, leveraging the 2-pyridyl nitrogen’s propensity for shorter Zn–N bonds (2.05–2.15 Å) compared to the 4-pyridyl isomer (2.10–2.25 Å) [2]. Solvothermal reactions with Zn(NO₃)₂·6H₂O in DMF/H₂O at 85–120°C yield 2D sql networks with interpenetration controlled by the methyl substituent, a property that directly impacts BET surface area and pore size distribution. This linker is particularly suited for applications where framework stability under humid conditions is critical, as the shorter M–N bond correlates with higher thermal and hydrolytic stability [2].

Atazanavir Therapeutic Drug Monitoring: Non-Isotopic Internal Standard for LC-MS/MS Bioanalysis

Clinical pharmacology laboratories quantifying atazanavir metabolite M6b in patient plasma should adopt 3-methyl-4-(pyridin-2-yl)benzoic acid as a cost-effective internal standard [3]. Under standard C18 reversed-phase conditions (ACN/0.1% formic acid gradient), the methyl derivative elutes 0.8–1.2 min later than the target analyte, achieving baseline resolution (Rₛ > 1.5) and eliminating ion suppression artifacts that plague co-eluting des-methyl standards. This approach reduces per-sample analytical cost by approximately 70% compared to ¹³C-labeled M6b, while maintaining or exceeding the precision requirements of FDA bioanalytical method validation guidelines (CV ≤ 15% at all QC levels) [3].

Medicinal Chemistry Lead Optimization: Balanced Lipophilicity for CNS-Penetrant Candidate Libraries

Medicinal chemists developing kinase inhibitors or GPCR antagonists targeting CNS indications should select 3-methyl-4-(pyridin-2-yl)benzoic acid as a core fragment, capitalizing on its computed logP of 2.4—situated within the optimal CNS drug-likeness window—to reduce the attrition rate associated with excessively lipophilic leads [4]. Compared to the des-methyl analog (logP 1.8), the target compound offers improved passive membrane permeability without breaching logP 3, a threshold above which hERG binding, CYP inhibition, and metabolic instability escalate sharply. The carboxylic acid handle enables straightforward amidation or esterification to generate diverse screening libraries, while the 3-methyl group provides a vector for CYP-mediated metabolism studies [4].

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